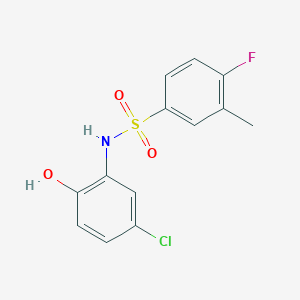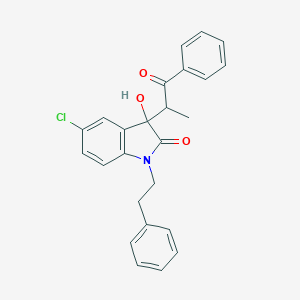
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as CFTR inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTR inhibitor-172 has been extensively studied in the context of cystic fibrosis research, and its synthesis, mechanism of action, and potential applications have been the focus of numerous scientific investigations.
Mécanisme D'action
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 works by binding to a specific site on the this compound protein, known as the regulatory domain. This site is responsible for controlling the opening and closing of the ion channel that allows chloride ions to pass through the cell membrane. By binding to this site, the inhibitor prevents the normal function of this compound, leading to a decrease in chloride ion transport and other downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor-172 depend on the specific experimental conditions and cell types being studied. In general, the inhibitor has been shown to reduce the activity of this compound and alter the balance of ion transport in epithelial cells. This can lead to changes in mucus production, inflammation, and other cellular processes that are relevant to cystic fibrosis and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 has several advantages for use in laboratory experiments, including its specificity for this compound and its ability to block the protein's activity in a reversible manner. However, the inhibitor also has some limitations, such as its potential toxicity at high concentrations and the need for careful control of experimental conditions to ensure reproducibility of results.
Orientations Futures
There are several potential future directions for research related to N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 and its applications in the study of cystic fibrosis and other diseases. These include:
1. Further investigation of the mechanism of action of the inhibitor, including its interactions with other proteins and cellular pathways.
2. Development of new and improved inhibitors that are more effective or have fewer side effects than this compound inhibitor-172.
3. Exploration of the potential therapeutic applications of this compound inhibitor-172 and related compounds in the treatment of cystic fibrosis and other diseases.
4. Investigation of the role of this compound and ion transport in other cellular processes, such as inflammation and immune function.
5. Development of new experimental models and techniques for studying this compound and its inhibitors in vitro and in vivo.
In conclusion, this compound inhibitor-172 is a small molecule inhibitor that targets the this compound protein and has been extensively studied in the context of cystic fibrosis research. Its synthesis, mechanism of action, and potential applications have been the focus of numerous scientific investigations, and there are several potential future directions for research in this area.
Méthodes De Synthèse
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 can be synthesized using a variety of methods, including the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 5-chloro-2-hydroxyaniline in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reaction conditions, but the overall goal is to produce a pure and stable form of the inhibitor that can be used in laboratory experiments.
Applications De Recherche Scientifique
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide inhibitor-172 has been used extensively in scientific research related to cystic fibrosis and other diseases that involve dysfunction of the this compound protein. In particular, the inhibitor has been used to study the role of this compound in epithelial cells, which line the airways and other organs in the body. By blocking the activity of this compound, researchers can investigate the downstream effects on ion transport, mucus production, and other cellular processes.
Propriétés
Formule moléculaire |
C13H11ClFNO3S |
|---|---|
Poids moléculaire |
315.75 g/mol |
Nom IUPAC |
N-(5-chloro-2-hydroxyphenyl)-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO3S/c1-8-6-10(3-4-11(8)15)20(18,19)16-12-7-9(14)2-5-13(12)17/h2-7,16-17H,1H3 |
Clé InChI |
IZUZDVOOIARAKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)F |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272123.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272124.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272127.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272128.png)
![5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272129.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272130.png)
![5-chloro-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272131.png)
![5-chloro-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272132.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272134.png)
![5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272136.png)

![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272144.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272145.png)